molecular formula C17H12N2OS B11555223 4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine

4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B11555223
M. Wt: 292.4 g/mol
InChI Key: BYGUXWGMMCKVSR-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that combines the structural features of benzofuran and thiazole rings. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 2-acetylbenzofuran in the presence of a catalyst such as p-toluene sulfonic acid . The reaction is carried out under reflux conditions in a suitable solvent like ethanol, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an antioxidant by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine is unique due to its combined benzofuran and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H12N2OS/c1-2-7-13(8-3-1)18-17-19-14(11-21-17)16-10-12-6-4-5-9-15(12)20-16/h1-11H,(H,18,19)

InChI Key

BYGUXWGMMCKVSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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